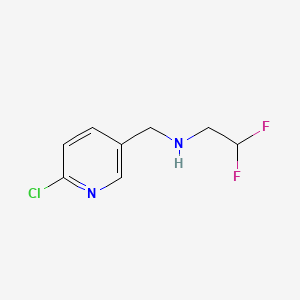
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine
概述
描述
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group and a difluoroethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include methanol and dimethyl sulfoxide (DMSO), and the reaction is typically conducted at elevated temperatures to accelerate the process.
化学反应分析
Types of Reactions
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, the compound can modulate neural signaling pathways, leading to various physiological effects. This mechanism is similar to that of other neonicotinoid compounds, which are known for their neuroactive properties.
相似化合物的比较
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)-N-methylamine
- N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone
Uniqueness
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloropyridinyl and difluoroethanamine groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
属性
CAS 编号 |
1003859-14-0 |
|---|---|
分子式 |
C8H9ClF2N2 |
分子量 |
206.62 g/mol |
IUPAC 名称 |
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2 |
InChI 键 |
QDQGMLOVCICKPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CNCC(F)F)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













